![molecular formula C10H12INO2 B1412758 N-[2-(4-Iodophenoxy)ethyl]acetamide CAS No. 1637393-58-8](/img/structure/B1412758.png)
N-[2-(4-Iodophenoxy)ethyl]acetamide
Vue d'ensemble
Description
N-[2-(4-Iodophenoxy)ethyl]acetamide, also known as 4-Iodo-2-phenoxyacetanilide, is an organic compound with various applications in scientific experiments. It has a molecular formula of C10H12INO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamide group attached to an arylethylamine . The molecular weight is 305.112 Da and the monoisotopic mass is 304.991272 Da .
Applications De Recherche Scientifique
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-[2-(4-Iodophenoxy)ethyl]acetamide is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) in ACS Omega discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, using Novozym 435 as a catalyst. This research provides insight into the synthesis process for antimalarial drugs, highlighting the significance of compounds like this compound in medicinal chemistry (Magadum & Yadav, 2018).
Potential Anticancer, Anti-Inflammatory, and Analgesic Agents
Rani, Pal, Hegde, and Hashim (2014) in BioMed Research International explored the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, closely related to this compound. These compounds were evaluated for their anticancer, anti-inflammatory, and analgesic activities, with some derivatives showing promising results in these areas. This study highlights the potential of this compound derivatives in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Activity and Cytotoxicity
Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, and Ulusoylar-Yıldırım (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, including those similar to this compound. These compounds were evaluated for antimicrobial activity and cytotoxicity, providing valuable insights into the potential use of such compounds in addressing microbial infections and assessing their safety profile (Kaplancıklı et al., 2012).
Crystal Structure in Drug Development
Sharma et al. (2018) in Molecular Crystals and Liquid Crystals conducted a study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to this compound. They analyzed its crystal structure for potential use in anticancer drug development, showing the importance of understanding the structural properties of such compounds (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVMWYHUZGZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
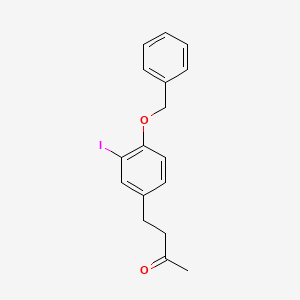
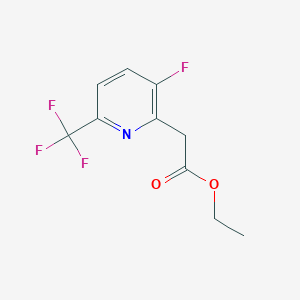
![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
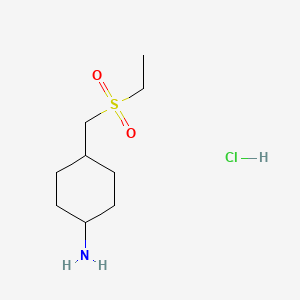
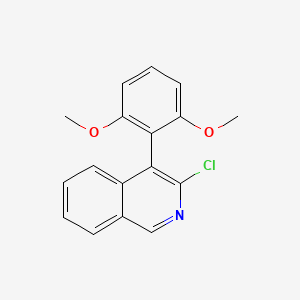
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
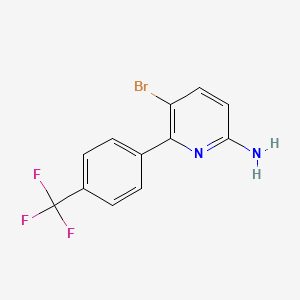

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)
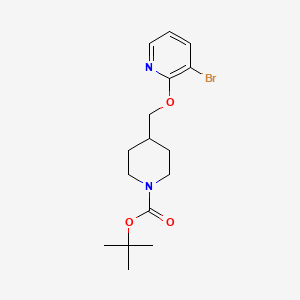
![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)